2-Methyl-2-(oxan-2-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

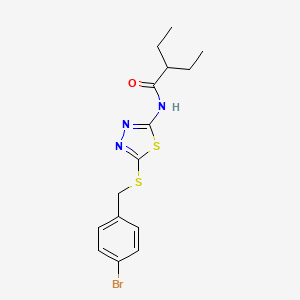

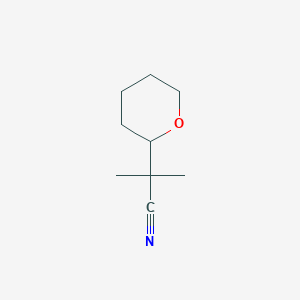

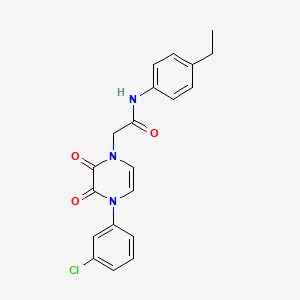

2-Methyl-2-(oxan-2-yl)propanenitrile is a chemical compound with the molecular formula C9H15NO . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a nitrile group (-C≡N) attached to a carbon atom, which is also attached to a methyl group (-CH3) and an oxan-2-yl group (a tetrahydro-2H-pyran-2-yl ring) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique

Oxidative Dehydrogenation of Propane

A study discussed the oxidative coupling of methyl increases in C2 formation during the oxidative dehydrogenation of propane on hexagonal boron nitride catalysts. This process is crucial for the production of olefins, highlighting the importance of selective oxidation of alkanes, which can be related to the study and application of various nitriles in chemical reactions and catalysis (Jinshu Tian et al., 2019).

Electropolymerization

Another research area involves the electropolymerization of vinylic molecules such as 2-butenenitrile, examining the proton acidity of methyl groups in different nitrile compounds. This study provides insights into the polymerization processes of nitriles and their applications in creating homogeneous films, which could be relevant for understanding the polymerization potential of related compounds (G. Deniau et al., 1998).

Azo Polymers for Reversible Optical Storage

Research on azo polymers and their use in reversible optical storage devices also touches on the significance of compounds with nitrile groups. The study of the cooperative motion of polar side groups in amorphous polymers and their applications in optical storage technologies points to the broader utility of nitrile-containing polymers in advanced materials science (X. Meng et al., 1996).

Antibacterial Investigation of Ni(II) Complexes

The synthesis and antibacterial investigation of new mixed complexes involving nitrile groups reveal the potential biomedical applications of such compounds. Understanding the structural and physicochemical properties of these complexes can provide insights into the design of nitrile-based compounds for antibacterial purposes (A. Titi et al., 2021).

Antimicrobial Activities of Heterocyclic Derivatives

A study on the synthesis of new indole-containing triazole, pyrazole, and pyrazolopyrimidine derivatives from 2-arylhydrazononitriles demonstrates the antimicrobial potential of nitrile-derived compounds. This research showcases the versatility of nitriles in synthesizing heterocyclic substances with significant biological activities (H. Behbehani et al., 2011).

Safety and Hazards

The safety data sheet for 2-Methyl-2-(oxan-2-yl)propanenitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-methyl-2-(oxan-2-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,7-10)8-5-3-4-6-11-8/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNAEKCZFYSHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)

![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)

![N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2755027.png)

![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)

![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)